7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one
CAS No.: 774-20-9
Cat. No.: VC2373313
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 774-20-9 |
|---|---|
| Molecular Formula | C10H9FO2 |
| Molecular Weight | 180.17 g/mol |
| IUPAC Name | 7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
| Standard InChI | InChI=1S/C10H9FO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
| Standard InChI Key | CIPGQCNTJQBNLR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C2=C(C=CC(=C2)F)OC1 |
| Canonical SMILES | C1CC(=O)C2=C(C=CC(=C2)F)OC1 |
Introduction
Chemical Identity and Properties
Basic Information
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is an organic compound classified as a benzoxepin derivative. Its core structure consists of a benzene ring fused to a seven-membered heterocyclic ring containing an oxygen atom, with a fluorine atom at the 7-position and a ketone group at the 5-position .
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 774-20-9 |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | 7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
| InChI | InChI=1S/C10H9FO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6H,1-2,5H2 |
| InChIKey | CIPGQCNTJQBNLR-UHFFFAOYSA-N |
| European Community (EC) Number | 837-523-6 |
Structural Features
The structure of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one contains several important functional groups that contribute to its chemical reactivity and potential biological activity :
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A benzene ring with a fluorine substituent at the 7-position
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A seven-membered heterocyclic ring with an oxygen atom
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A ketone functional group at the 5-position
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Partially saturated bonds in the heterocyclic ring (3,4-dihydro)
Figure 1: The structure demonstrates a non-planar conformation, with the benzene ring and the seven-membered ring creating a slightly twisted geometry.
Synthesis and Preparation
Synthetic Routes
Several synthetic approaches have been documented for preparing 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one and related compounds:
Laboratory Scale Preparation
For laboratory scale preparation, the synthetic method often involves the following general approach :
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Preparation of appropriately substituted starting materials
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Formation of the seven-membered ring through cyclization reactions
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Introduction of the fluorine substituent either pre-cyclization or post-cyclization
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Purification through column chromatography
Chemical Reactivity
Functional Group Reactivity
The reactivity of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is primarily dictated by its functional groups:
Ketone Group Reactions
The ketone functional group at the 5-position can undergo typical carbonyl reactions :
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Reduction to form alcohols
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Condensation reactions with amines to form imines
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Wittig reactions to form alkenes
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Aldol condensations in the presence of appropriate bases
Fluoro-Aromatic Reactions
The fluorine substituent on the aromatic ring influences reactivity through both electronic and steric effects :
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed coupling reactions
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Directing effects in electrophilic aromatic substitutions
Synthetic Applications
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one serves as a valuable intermediate in the synthesis of more complex molecules :
Table 2: Synthetic Applications
| Application | Method | Product Class |
|---|---|---|
| Functionalization | Carbomagnesiation | Substituted benzoxepins |
| Cross-coupling | Palladium-catalyzed reactions | Arylated derivatives |
| Ring transformations | Cycloaddition reactions | Complex heterocycles |
| Aldol condensation | Base-catalyzed reactions | Benzylidene derivatives |
Structural Analysis
Crystallographic Data
Crystal structures of closely related derivatives have provided insights into the conformational properties of benzoxepin compounds :
Table 3: Crystallographic Data of a Related Derivative
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̄ (no. 2) |
| Unit Cell Dimensions | a = 7.9570(14) Å, b = 8.9872(19) Å, c = 9.3974(16) Å |
| Angles | α = 94.467(16)°, β = 96.737(14)°, γ = 103.162(16)° |
| Volume | 646.0(2) ų |
| Z | 2 |
Studies of related compounds have revealed that the benzoxepin ring system adopts a non-planar conformation, with dihedral angles between aromatic systems of approximately 65° . This twisted configuration is significant as it may increase the likelihood of interactions with bioactive molecules, potentially creating more potent biological activity.
Spectroscopic Properties
Spectroscopic data is essential for confirming the structure and purity of 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one:
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NMR Spectroscopy: The presence of aromatic protons, methylene protons, and the influence of the fluorine substituent creates a characteristic pattern in the ¹H-NMR spectrum
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IR Spectroscopy: Shows characteristic absorption bands for the ketone carbonyl group and C-F stretching
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Mass Spectrometry: Molecular ion peak at m/z 180 corresponding to the molecular weight
Biological Activities and Applications
Research Applications
7-Fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one has found applications in various research contexts:
Medicinal Chemistry
The compound serves as a valuable scaffold in medicinal chemistry research, particularly for the development of compounds with potential therapeutic applications :
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Anti-neuroinflammatory agents
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Protein-tyrosine kinase inhibitors
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Modulators of various biological pathways
Material Science
While less extensively studied, there are indications of potential applications in material science for this class of compounds .
| Therapeutic Area | Mechanism | Current Research Status |
|---|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways | Preclinical studies |
| Anticancer | Protein-tyrosine kinase inhibition | Early research phase |
| Neuroprotective | Anti-neuroinflammatory effects | Emerging research area |
| Hazard Statement | Code | Description |
|---|---|---|
| H302 | Acute Toxicity (Oral) | Harmful if swallowed |
| H315 | Skin Irritation | Causes skin irritation |
| H319 | Eye Irritation | Causes serious eye irritation |
| H335 | Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |
| Supplier | Product Number | Quantity | Approximate Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | T319805 | 1 mg | $144-148 |
| TRC | F600595 | 50 mg | $65 |
| AK Scientific | 5246BB | 500 mg | $418 |
| AK Scientific | 5246BB | 2.5 g | $961 |
| CP Lab Safety | ALA-F338739-1g | 1 g | Not specified |
The relatively high price points reflect the specialized nature of this compound and its primary use in research applications rather than large-scale industrial processes.
Future Research Directions
Medicinal Chemistry
Future research on 7-fluoro-3,4-dihydro-1-benzoxepin-5(2H)-one is likely to focus on several key areas:
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Structure-activity relationship studies to optimize biological activity
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Development of more potent and selective derivatives for specific therapeutic targets
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Exploration of novel synthetic routes to access diverse benzoxepin scaffolds
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Investigation of mechanisms underlying observed biological activities
Synthetic Methodology
Improvements in synthetic methodology may lead to more efficient and scalable processes for preparing this compound and related derivatives:
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Development of catalytic methods for benzoxepin ring formation
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Application of flow chemistry for continuous production
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Exploration of green chemistry approaches to reduce environmental impact
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Investigation of stereoselective methods for creating chiral benzoxepin derivatives
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